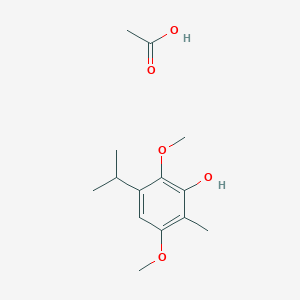
Acetic acid;2,5-dimethoxy-6-methyl-3-propan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,5-dimethoxy-6-methyl-3-propan-2-ylphenol is a complex organic compound with a unique structure that combines acetic acid and a substituted phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,5-dimethoxy-6-methyl-3-propan-2-ylphenol typically involves the reaction of 2,5-dimethoxy-6-methylphenol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,5-dimethoxy-6-methyl-3-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Acetic acid;2,5-dimethoxy-6-methyl-3-propan-2-ylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2,5-dimethoxy-6-methyl-3-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, affecting various biological processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenol: Lacks the acetic acid moiety but shares the phenolic structure.
6-Methyl-2,5-dimethoxyphenol: Similar structure but without the acetic acid group.
Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester: A related ester compound with similar functional groups.
Uniqueness
Acetic acid;2,5-dimethoxy-6-methyl-3-propan-2-ylphenol is unique due to the combination of acetic acid and a substituted phenol, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
62458-54-2 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
acetic acid;2,5-dimethoxy-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C12H18O3.C2H4O2/c1-7(2)9-6-10(14-4)8(3)11(13)12(9)15-5;1-2(3)4/h6-7,13H,1-5H3;1H3,(H,3,4) |
InChI Key |
FAXULCBNEZGITH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1O)OC)C(C)C)OC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















